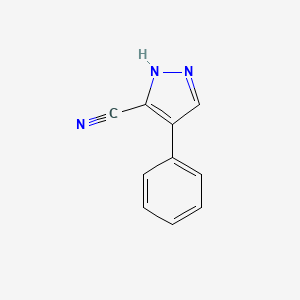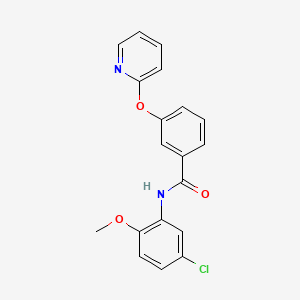
N-(5-chloro-2-methoxyphenyl)-3-(pyridin-2-yloxy)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-2-methoxyphenyl)-3-(pyridin-2-yloxy)benzamide, also known as GSK2330672, is a small molecule inhibitor that has shown potential in various scientific research applications. Its unique chemical structure and mechanism of action make it a promising candidate for further exploration in the field of drug discovery and development.
科学的研究の応用
Synthesis and Neuroleptic Activity
N-(5-chloro-2-methoxyphenyl)-3-(pyridin-2-yloxy)benzamide and related compounds have been explored for their potential neuroleptic activity. Research by Iwanami et al. (1981) on benzamides, including this compound, found that certain modifications enhanced activity significantly. Their work demonstrated the importance of structural adjustments for increased efficacy in treating psychosis, indicating a promising direction for drug development with fewer side effects (Iwanami, Takashima, Hirata, Hasegawa, & Usuda, 1981).
Enantioselective Synthesis
Enantioselective synthesis techniques involving derivatives of this compound have been researched for creating compounds with potential biological activities. Calvez, Chiaroni, and Langlois (1998) developed methods for preparing such compounds, highlighting the versatility and utility of this benzamide in synthesizing structurally complex and biologically relevant molecules (Calvez, Chiaroni, & Langlois, 1998).
Anticancer Research
Further research has delved into the anticancer potential of this compound derivatives. Hour et al. (2007) synthesized quinazolinones starting from a related benzamide and tested their cytotoxicity against various cancer cell lines. Their findings suggest significant cytotoxic effects toward certain cancer cells, indicating the potential for these compounds in developing new anticancer therapies (Hour, Yang, Lien, Kuo, & Huang, 2007).
Neuroimaging Applications
The compound has also been explored in neuroimaging studies related to Alzheimer's disease. Kepe et al. (2006) used a derivative for positron emission tomography (PET) to quantify serotonin 1A receptor densities in the living brains of patients with Alzheimer's disease. This research demonstrates the potential of this compound derivatives in developing diagnostic tools for neurological conditions (Kepe, Barrio, Huang, Ercoli, Siddarth, Shoghi-Jadid, Cole, Satyamurthy, Cummings, Small, & Phelps, 2006).
特性
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-3-pyridin-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O3/c1-24-17-9-8-14(20)12-16(17)22-19(23)13-5-4-6-15(11-13)25-18-7-2-3-10-21-18/h2-12H,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQRRBFMQGWFBDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2=CC(=CC=C2)OC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N'-({2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}carbonyl)methanesulfonohydrazide](/img/structure/B2576255.png)
![Ethyl 2-{[1-oxo-2-({[4-(trifluoromethoxy)phenyl]carbamoyl}methyl)-1,2-dihydroisoquinolin-5-yl]oxy}propanoate](/img/structure/B2576256.png)
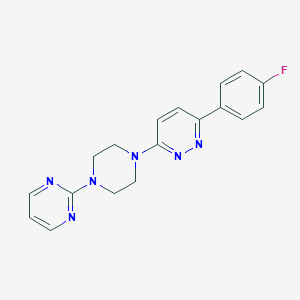
![N-(4,6-difluoro-1,3-benzothiazol-2-yl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine](/img/structure/B2576259.png)
![1-(1,3-Dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(2-ethoxyphenyl)urea](/img/structure/B2576260.png)

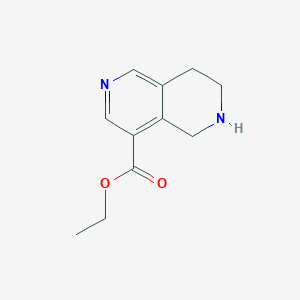
![2-[(4-Cyano-3-methyl-1,2-thiazol-5-yl)(methyl)amino]acetamide](/img/structure/B2576267.png)
![ethyl 2-amino-2-{3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}acetate hydrochloride](/img/structure/B2576268.png)
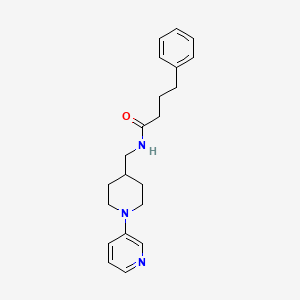
![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(prop-2-yn-1-yl)-1,3-thiazol-2-amine](/img/structure/B2576272.png)
